1,3,5-Trifluoro-2,4-dimethylbenzene

Vue d'ensemble

Description

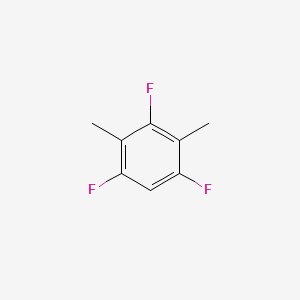

1,3,5-Trifluoro-2,4-dimethylbenzene is an organic compound with the molecular formula C8H7F3. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and two hydrogen atoms are replaced by methyl groups. This compound is part of the trifluoromethylbenzene family and is known for its unique chemical properties due to the presence of both electron-withdrawing fluorine atoms and electron-donating methyl groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3,5-Trifluoro-2,4-dimethylbenzene can be synthesized through various methods. One common approach involves the fluorination of 2,4-dimethylbenzene using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes:

Chlorination: Chlorination of 2,4-dimethylbenzene to form 2,4-dichloro-1,3,5-trimethylbenzene.

Fluorination: Subsequent fluorination of the chlorinated intermediate using a fluorinating agent such as hydrogen fluoride or a metal fluoride.

Purification: The final product is purified through distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,3,5-Trifluoro-2,4-dimethylbenzene undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the compound is less reactive towards electrophilic substitution compared to non-fluorinated analogs.

Nucleophilic Substitution: The presence of fluorine atoms makes the compound more susceptible to nucleophilic substitution reactions.

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Electrophilic Substitution: Substituted derivatives depending on the electrophile used.

Nucleophilic Substitution: Fluorine atoms replaced by nucleophiles such as hydroxyl or amino groups.

Oxidation: Formation of carboxylic acids from the oxidation of methyl groups.

Applications De Recherche Scientifique

Organic Synthesis

1,3,5-Trifluoro-2,4-dimethylbenzene serves as an important building block in organic chemistry. It can be utilized in the synthesis of various compounds through reactions such as:

- Nitration : The introduction of nitro groups can lead to the formation of nitro derivatives that are useful in pharmaceuticals and agrochemicals.

- Reduction : The trifluoromethyl group can be selectively reduced to generate valuable intermediates for further chemical transformations.

- Substitution Reactions : The compound can participate in electrophilic aromatic substitution reactions, allowing for the functionalization of the aromatic ring.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Product Example | Application |

|---|---|---|

| Nitration | 1,3,5-Trifluoro-2,4-dimethyl-6-nitrobenzene | Pharmaceutical intermediates |

| Reduction | 1,3-Dimethyl-2-fluorobenzene | Organic synthesis |

| Electrophilic Substitution | 1-Fluoro-2-methyl-4-trifluoromethylbenzene | Agrochemical development |

Biological Applications

Recent studies have suggested potential biological applications for this compound. Its unique structure may confer specific biological activities:

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of fluorinated compounds similar to this compound. The findings indicated moderate activity against common pathogens like Escherichia coli and Candida albicans, suggesting that this class of compounds could be further explored for therapeutic applications .

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials:

- Fluorinated Polymers : The compound can serve as a precursor in creating fluorinated polymers known for their chemical resistance and thermal stability.

- Coatings and Films : Due to its hydrophobic nature imparted by fluorination, it can be used in coatings that require water repellency and durability.

Mécanisme D'action

The mechanism of action of 1,3,5-trifluoro-2,4-dimethylbenzene is primarily influenced by the presence of fluorine atoms, which alter the electronic distribution within the molecule. The electron-withdrawing effect of fluorine atoms makes the aromatic ring less reactive towards electrophilic attack while enhancing its susceptibility to nucleophilic substitution. The methyl groups donate electron density, partially counteracting the electron-withdrawing effect of fluorine, resulting in a unique balance of reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3,5-Trifluorobenzene: Lacks the methyl groups, making it more reactive towards electrophilic substitution.

2,4,6-Trifluorotoluene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

1,3,5-Trifluoro-2,4,6-trimethylbenzene: Contains additional methyl groups, further altering its chemical properties.

Uniqueness

1,3,5-Trifluoro-2,4-dimethylbenzene is unique due to the specific positioning of fluorine and methyl groups, which provides a distinct balance of electron-withdrawing and electron-donating effects. This balance makes it a valuable compound for various chemical reactions and applications, particularly in the synthesis of complex organic molecules and materials with specialized properties.

Activité Biologique

1,3,5-Trifluoro-2,4-dimethylbenzene, commonly known as trifluoromesitylene (TFM), is an aromatic compound characterized by three fluorine atoms and two methyl groups attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 160.14 g/mol. This compound has garnered attention in various fields due to its unique electronic properties and potential biological activities.

The presence of trifluoromethyl groups in TFM enhances its reactivity and solubility in organic solvents while reducing its solubility in water. This characteristic makes it a valuable candidate for drug design and other chemical applications. TFM can be synthesized through several methods, including reactions with iodomethane and trifluorobenzene under specific conditions .

Biological Activity Overview

Research indicates that trifluoromethylated compounds like TFM often exhibit enhanced interactions with biological macromolecules such as proteins and enzymes. These interactions can lead to increased binding affinities or altered metabolic pathways, which are crucial for pharmaceutical applications.

Table 1: Biological Activities of this compound

Case Studies and Research Findings

- Enzyme Interactions : A study demonstrated that the inclusion of a trifluoromethyl group in phenolic compounds significantly increases their potency for inhibiting serotonin uptake by up to six times compared to non-fluorinated analogs . This finding highlights the importance of TFM's structure in enhancing biological activity.

- Antimicrobial Activity : Research has indicated that TFM may selectively bind to bacterial proteins, potentially leading to antimicrobial effects. For instance, cryo-electron microscopy studies have suggested that the trifluorinated benzyl group contributes to the compound's toxicity against specific bacterial strains .

- Pharmaceutical Development : The incorporation of TFM into drug candidates has been linked to improved pharmacokinetic properties. For example, drugs containing the trifluoromethyl group have been developed for various therapeutic applications, including antiviral and anticancer treatments .

The biological activity of TFM can be attributed to its unique electronic properties:

- The trifluoromethyl group is highly electronegative, which influences the electronic distribution within the molecule and enhances its interaction with biological targets.

- The hydrophobic nature of the methyl groups contributes to increased membrane permeability, facilitating cellular uptake.

Propriétés

IUPAC Name |

1,3,5-trifluoro-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEDZJPANXVVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1F)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382181 | |

| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93343-12-5 | |

| Record name | 1,3,5-trifluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.